molecular formula C6H10ClN3O2 B1420212 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 6647-89-8

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No. B1420212
CAS RN: 6647-89-8
M. Wt: 191.61 g/mol
InChI Key: LUOVVLLUZBQJTI-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, also known as MPAH, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 194.63 g/mol, and is soluble in water and methanol. MPAH has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical and physiological studies.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have a wide range of applications in medicinal chemistry and drug discovery . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are often used due to their various biological activities .

Coordination Chemistry

Pyrazoles also have applications in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used as building blocks for the synthesis of various organometallic compounds .

Synthesis of Bioactive Chemicals

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are used in the synthesis of a wide range of bioactive compounds with potential therapeutic applications .

Antileishmanial and Antimalarial Activities

Specific pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Anti-inflammatory Activity

New pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole derivatives to justify their potent in vitro antipromastigote activity . These studies provide insights into the interactions between these compounds and their target proteins .

properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVVLLUZBQJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

CAS RN

6647-89-8
Record name methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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